molecular formula C13H4BrF6NO3 B13429479 2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13429479
M. Wt: 416.07 g/mol
InChI Key: LFTVMSPVEMLCHC-UHFFFAOYSA-N
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Description

This compound is a polyhalogenated aromatic benzene derivative featuring a bromo, fluoro, nitro, and trifluoromethyl substituents. Its structure includes a phenoxy linker, which introduces steric and electronic complexity. Such compounds are typically intermediates in pharmaceuticals or agrochemicals due to the electron-withdrawing effects of nitro and trifluoromethyl groups, which enhance reactivity in substitution or coupling reactions.

Properties

Molecular Formula

C13H4BrF6NO3

Molecular Weight

416.07 g/mol

IUPAC Name

2-(4-bromo-5-fluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H4BrF6NO3/c14-6-3-10(21(22)23)11(4-7(6)15)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H

InChI Key

LFTVMSPVEMLCHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2[N+](=O)[O-])Br)F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Substituted Phenol Intermediate

The phenoxy moiety is typically introduced by nucleophilic aromatic substitution (SNAr) of a suitably substituted phenol onto a fluorinated aromatic ring.

  • Starting materials : 4-bromo-5-fluoro-2-nitrophenol or closely related derivatives.
  • Preparation of 4-bromo-5-fluoro-2-nitrophenol can be achieved by:
    • Bromination of fluoronitrophenol derivatives under controlled conditions.
    • Nitration of 4-bromo-5-fluorophenol using mixed acid nitration at low temperature to avoid overreaction.

For example, nitration of 2-fluoro-4-bromotoluene derivatives has been reported in patent CN1157812A, where nitration is conducted at -5 to +5 °C with a sulfuric/nitric acid mixture, yielding 2-nitro-4-bromotoluene derivatives which can be further processed.

Formation of the Phenoxy Linkage

  • The ether bond is formed by nucleophilic aromatic substitution of the fluorinated benzene ring bearing the trifluoromethyl and fluorine substituents with the phenol derivative.
  • Typical conditions involve:
    • Use of a base such as potassium carbonate (K2CO3) to deprotonate the phenol.
    • Polar aprotic solvents such as N,N-dimethylformamide (DMF) to facilitate SNAr.
    • Moderate heating (e.g., 100–150 °C) to drive the reaction to completion.

An example from literature describes the preparation of related compounds by reacting 2-bromo-4-methylphenol with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in the presence of K2CO3 in DMF, yielding the phenoxy product in 72% yield.

Introduction of Fluorine and Trifluoromethyl Groups

  • The fluorine atoms on the aromatic ring are generally introduced via direct fluorination or by using fluorinated starting materials such as fluoronitrobenzene derivatives.
  • The trifluoromethyl group is usually introduced by:
    • Using commercially available trifluoromethyl-substituted aromatic precursors.
    • Alternatively, trifluoromethylation reactions such as the use of trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3) under catalytic conditions.

Bromination and Nitration Steps

  • Bromination of aromatic rings in the presence of other substituents is performed under controlled conditions to avoid polybromination.
  • Nitration is conducted at low temperature with controlled acid ratios to selectively introduce the nitro group without degrading sensitive substituents.

Purification and Characterization

  • The crude products are purified by distillation under reduced pressure or chromatographic techniques such as silica gel column chromatography.
  • Characterization is performed by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome Yield/Notes
1 Nitration HNO3/H2SO4, -5 to +5 °C Introduce nitro group on bromofluorotoluene Controlled acid ratio critical
2 Bromination Br2 under UV light, 160-180 °C Brominate aromatic ring selectively Weight ratio Br:substrate 1:4-6
3 Reduction Sodium sulfide solution, pH ~7, reflux Reduce nitro to amino intermediate (if needed) Long reflux 15-20 h
4 Diazotization and Fluorination NaNO2, anhydrous HF, 8-12 °C Introduce fluorine via diazonium salt Temperature control critical
5 Ether formation (SNAr) Phenol derivative + fluorinated aryl halide, K2CO3, DMF, 100-150 °C Form phenoxy linkage 70-75% yield typical
6 Purification Distillation, chromatography Isolate pure product Confirmed by NMR, MS

Research and Literature Support

  • The patent CN1157812A provides detailed procedural steps for preparing bromofluorotoluene intermediates, nitration, diazotization fluorination, and bromination reactions relevant to the synthesis of the bromo-fluoro-nitro aromatic systems.
  • Commercial chemical suppliers and databases list the compound with molecular formula C13H5BrF5NO3 and provide synthesis routes involving phenol substitution on fluorinated trifluoromethylbenzene rings.
  • Synthetic organic chemistry literature confirms the use of potassium carbonate in DMF for nucleophilic aromatic substitution to form aryl ethers with high selectivity and yield.
  • Analytical data such as 1H and 13C NMR, mass spectrometry, and elemental analysis are standard to confirm the identity and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and nitro groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Oxyfluorfen and Nitrofluorfen
  • Structure: Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) and nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) share the nitro-phenoxy-trifluoromethyl backbone .
  • The ethoxy group in oxyfluorfen is absent in the target compound, which instead has additional fluorine substituents.
  • Applications : Oxyfluorfen and nitrofluorfen are commercial herbicides, whereas the target compound’s application remains unspecified but likely aligns with agrochemical research due to structural similarities .
b) 5-((4-Bromo-2,6-difluorophenyl)difluoromethoxy)-1,2,3-trifluorobenzene
  • Structure : Contains a difluoromethoxy linker and multiple fluorines (CAS 511540-64-0) .
  • Key Differences: The difluoromethoxy group replaces the nitro-phenoxy moiety, reducing electrophilicity but enhancing hydrolytic stability. Molecular weight: 389.06 vs. the target compound (estimated higher due to nitro group).
  • Applications: Used in liquid crystal monomers and electronic chemicals, highlighting the role of fluorine in materials science .

Halogenated Benzene Derivatives

a) 2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene
  • Structure: Lacks the nitro-phenoxy group but shares bromo, fluoro, and trifluoromethyl substituents .
  • Key Differences :
    • Simpler structure with fewer substituents, leading to lower molecular complexity.
    • Likely synthesized via direct halogenation or coupling, as seen in intermediates for benzamide derivatives .
  • Applications : Serves as a building block in pharmaceuticals and agrochemicals .
b) 2-Bromo-5-chloro-1,3-difluorobenzene
  • Structure : Substitutes trifluoromethyl with chlorine, reducing electron-withdrawing effects .
  • Key Differences :
    • Chlorine’s lower electronegativity compared to trifluoromethyl may reduce reactivity in nucleophilic aromatic substitution.
  • Applications : Intermediate in organic synthesis, particularly for pesticides .

Substituent Effects on Physicochemical Properties

Role of Nitro Groups

  • The nitro group in the target compound increases electrophilicity, making it prone to reduction (e.g., to amines using SnCl₂ ). This contrasts with compounds like 5-((4-bromo...)benzene , which lack nitro groups and exhibit greater stability under reducing conditions.

Trifluoromethyl and Fluorine Substituents

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for agrochemical activity . Multiple fluorine atoms further increase electronegativity, polarizing the aromatic ring and directing reactivity in coupling reactions .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Application
Target Compound 4-Bromo-5-fluoro-2-nitro-phenoxy, trifluoromethyl ~460 (estimated) Research chemical
Oxyfluorfen Chloro, ethoxy, nitro, trifluoromethyl 361.7 Herbicide
5-((4-Bromo-2,6-difluorophenyl)difluoromethoxy)-... Bromo, difluoromethoxy, trifluoromethyl 389.06 Liquid crystal monomer
2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene Bromo, difluoro, trifluoromethyl 275.0 Pharmaceutical intermediate

Biological Activity

The compound 2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity assessment. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple halogen substitutions, which influence its reactivity and biological interactions. The presence of bromine, fluorine, and nitro groups enhances its lipophilicity and potentially alters its pharmacokinetic properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Fluorinated compounds often exhibit inhibitory effects on various enzymes due to their ability to mimic natural substrates or bind to active sites.
  • Receptor Modulation : The structural characteristics may allow interaction with specific receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, potentially through disruption of membrane integrity or interference with metabolic pathways.

Antimicrobial Activity

A study evaluating structurally similar compounds demonstrated significant antimicrobial effects against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL. Notably, derivatives with similar structural motifs exhibited potent activity against resistant strains of M. tuberculosis .

Cytotoxicity Studies

In vitro assays have shown that compounds with similar substituents can exert cytotoxic effects on various cancer cell lines. For instance, a related compound exhibited no significant inhibitory effects against six different tumor cell lines but maintained a good safety profile in normal cell lines . This suggests that while some derivatives may lack direct anticancer properties, they could serve as scaffolds for further optimization.

Case Studies

Study Compound Tested Biological Activity MIC (μg/mL) Notes
Study 12-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideAntitubercular4 (most potent)Effective against rifampin-resistant strains
Study 24-Bromo-5-fluoro-2-nitrotolueneAntimicrobialNot specifiedInhibitory effects on biofilm formation in E. coli
Study 31-Bromo-2-fluoro-4-(trifluoromethoxy)benzeneCytotoxicityNot specifiedAssessed for safety profile in vero cells

Q & A

Q. Basic

  • Nitro Group : Strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution but may deactivate it toward electrophilic reactions. Positioned para to the phenoxy group, it enhances stability in polar environments .
  • Halogens (Br, F) : Bromine facilitates Suzuki coupling or nucleophilic aromatic substitution. Fluorine increases electronegativity, improving thermal stability and resistance to oxidation .
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, critical for biological applications. Its steric bulk may hinder reactions at adjacent positions .

What analytical techniques are recommended for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹⁹F NMR and ¹H NMR to confirm fluorine environments and aromatic substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s doublet) .
  • X-ray Crystallography : Resolves structural ambiguities, particularly the orientation of nitro and trifluoromethyl groups .
  • HPLC-PDA : Purity assessment, especially to detect nitro-reduction byproducts .

How can researchers optimize cross-coupling reactions involving the bromine substituent?

Advanced
The bromine atom is a strategic site for Suzuki or Ullmann couplings. Optimization strategies include:

  • Catalyst Selection : Pd(PPh₃)₄ for Suzuki reactions with aryl boronic acids in THF/water (80°C) .
  • Additives : Use of CuI and 1,10-phenanthroline in Ullmann couplings to couple with amines .
  • Solvent Effects : DMF enhances solubility of fluorinated intermediates but may require post-reaction purification via column chromatography .

What biological activities are observed in structurally similar compounds?

Basic
Analogues with nitro and trifluoromethyl groups exhibit:

  • Antibacterial Activity : Against Gram-positive bacteria (e.g., S. aureus) via nitroreductase-mediated disruption .
  • Herbicidal Potential : Inhibition of acetolactate synthase (ALS) in plants, as seen in fluorinated pyridine derivatives .
  • Enzyme Inhibition : Trifluoromethyl groups in similar compounds target cytochrome P450 enzymes .

How does nitro group positioning affect photostability and reactivity?

Advanced
The nitro group at the 2-position (ortho to phenoxy) increases photostability compared to para-substituted analogues due to reduced conjugation with the aromatic ring. However, this positioning may reduce electrophilic substitution rates by steric hindrance. UV/Vis studies show λmax shifts of 10–15 nm in ortho-nitro derivatives, impacting applications in photodynamic studies .

What strategies mitigate competing side reactions during synthesis?

Q. Advanced

  • Temperature Control : Nitration below 50°C prevents di-nitration byproducts .
  • Protecting Groups : Temporary protection of the phenolic -OH with acetyl groups before etherification .
  • Stepwise Halogenation : Sequential introduction of fluorine and bromine to avoid halogen scrambling .

How does the compound interact with biological membranes?

Advanced
Fluorine and trifluoromethyl groups enhance lipid bilayer penetration. Studies using fluorescence anisotropy suggest the compound integrates into hydrophobic regions, altering membrane fluidity. Competitive binding assays with albumin indicate moderate plasma protein binding (~65%), reducing bioavailability .

What computational tools aid in retrosynthetic analysis?

Advanced
AI-driven platforms (e.g., Reaxys, Pistachio) propose routes by analyzing reaction databases. For example:

  • Route 1 : Disconnection at the ether bond, prioritizing nitration followed by SNAr coupling .
  • Route 2 : Retrosynthesis to bromo-fluoro-nitrobenzene and trifluoromethylbenzene precursors .
    Density Functional Theory (DFT) calculations predict transition states for nitro group reduction .

How should researchers handle safety risks associated with this compound?

Q. Basic

  • Toxicity : Nitro groups may be mutagenic; use PPE and fume hoods .
  • Storage : Inert atmosphere (N₂ or Ar) at 4°C to prevent degradation .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to avoid toxic fumes .

Comparative Analysis of Structurally Similar Compounds

Compound NameKey FeaturesBiological ActivityReference
2-Bromo-4-fluoro-5-nitrophenolLacks trifluoromethyl group; simpler synthesisAntibacterial
1-Bromo-4-fluoro-3-trifluoromethylbenzeneSimilar halogenation pattern; lower steric hindranceHerbicide intermediate
2,3-Difluoro-5-(trifluoromethyl)pyridinePyridine core; higher reactivity in coupling reactionsALS inhibitor

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